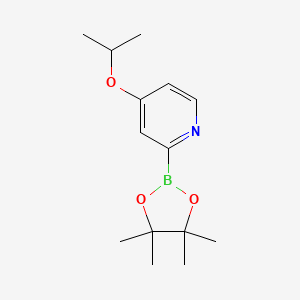
4-Isopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is a boronic ester derivative commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a useful reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides or vinyl halides . The reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction conditions are generally mild, and the product can be purified through standard chromatographic techniques.
Industrial Production Methods
Industrial production of boronic esters, including 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER, often involves large-scale borylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification methods, such as crystallization and distillation, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic esters with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Oxidation: Boronic esters can be oxidized to form alcohols or other oxygen-containing compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic ester group.
Hydrocarbons: Formed through protodeboronation.
Applications De Recherche Scientifique
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is widely used in scientific research due to its versatility and reactivity. Some applications include:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Research: Utilized in the development of probes and sensors for detecting biological molecules.
Mécanisme D'action
The mechanism of action of 4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridineboronic Acid Pinacol Ester: Similar structure but without the isopropoxy group.
Isopropenylboronic Acid Pinacol Ester: Contains an isopropenyl group instead of an isopropoxy group.
Uniqueness
4-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER is unique due to its isopropoxy group, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where other boronic esters may not be as effective.
Propriétés
Formule moléculaire |
C14H22BNO3 |
|---|---|
Poids moléculaire |
263.14 g/mol |
Nom IUPAC |
4-propan-2-yloxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-11-7-8-16-12(9-11)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
Clé InChI |
NQHXMWUXBNBGRX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


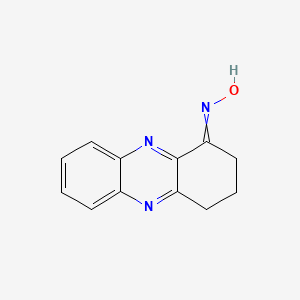
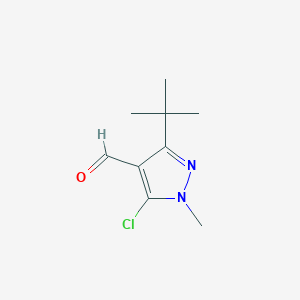
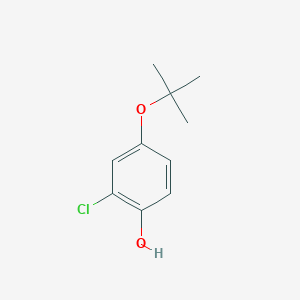


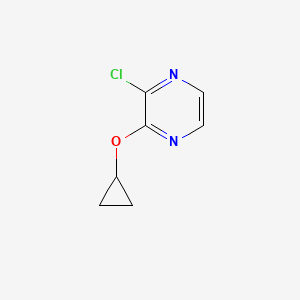

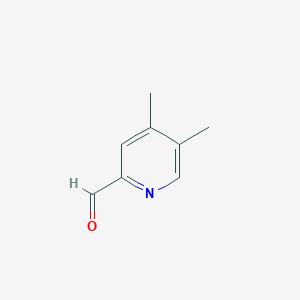
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
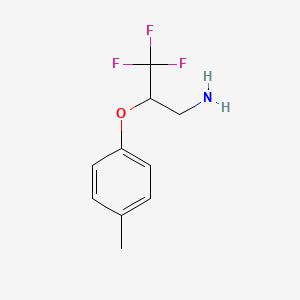

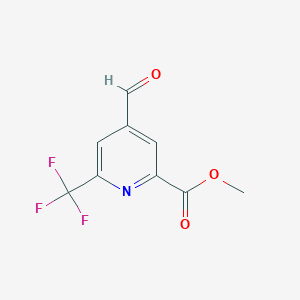
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
